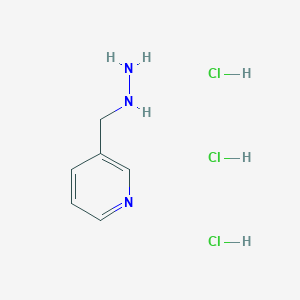
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride, also known as PMH, is a chemical compound that has been widely used in scientific research. It is a hydrazine derivative that has been found to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the antileishmanial potential of pyrazole-bearing compounds. In a recent study, hydrazine-coupled pyrazoles (specifically compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 exhibited an IC50 value of 0.018, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . These findings suggest that this compound could serve as a promising pharmacophore for antileishmanial drug development.
Antimalarial Activity
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives (compounds 14 and 15) showed significant inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an effective antimalarial agent .
Synthesis Strategies
Researchers have systematically explored synthetic strategies for pyrazolo[3,4-b]pyridine derivatives, including 1H-pyrazolo[3,4-b]pyridines. These methods aim to assemble the pyrazolopyridine system, providing insights into their advantages and drawbacks .
Biomedical Applications
1H-pyrazolo[3,4-b]pyridines have been investigated for various biological targets. Their diverse structures make them suitable candidates for drug development. Further studies are needed to explore their potential in treating other diseases and conditions .
Molecular Docking Studies
Computational approaches, such as molecular docking, help elucidate the interactions between compounds and biological targets. In the case of compound 13, molecular docking studies on Lm-PTR1 (complexed with Trimethoprim) supported its superior antileishmanial activity .
Neglected Tropical Diseases
Given the prevalence of leishmaniasis and malaria, novel compounds like 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride offer hope for combating these neglected tropical diseases. Further research and clinical trials are essential to validate their efficacy and safety.
properties
IUPAC Name |
pyridin-3-ylmethylhydrazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-9-5-6-2-1-3-8-4-6;;;/h1-4,9H,5,7H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXJESFMHKYXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



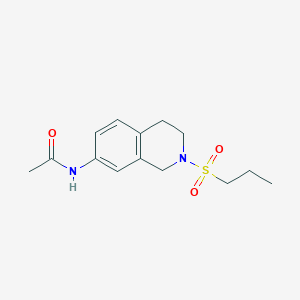
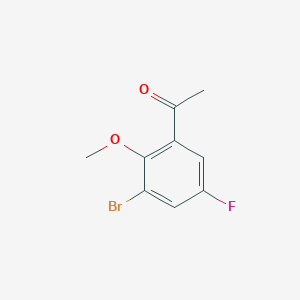

![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)


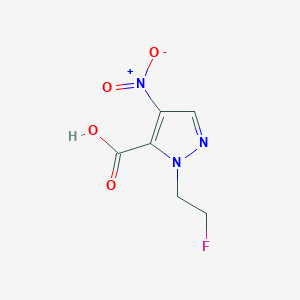
![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)
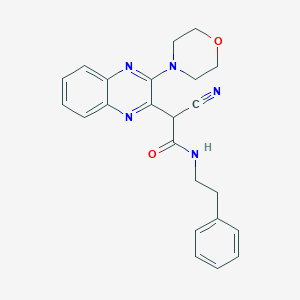
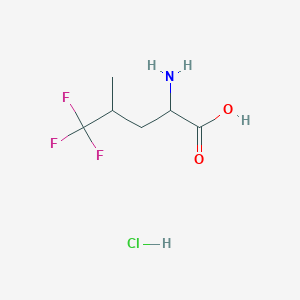
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2703870.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)